molecular formula C16H17N3O5 B2475028 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one CAS No. 838843-35-9

3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one

Cat. No. B2475028
CAS RN: 838843-35-9
M. Wt: 331.328
InChI Key: PXEKNMFEECUOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperazine. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It exists as small alkaline deliquescent crystals with a saline taste .


Molecular Structure Analysis

The molecular structure of a related compound, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, has a molecular formula of C7H9ClN2O3 and a molecular weight of 204.611 .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and reactivity of various compounds related to 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one. For instance, Voievudskyi et al. (2016) focused on the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives, a process that can be related to the broader category of compounds including 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one (Voievudskyi et al., 2016).

Tuberculostatic Activity

Foks et al. (2005) explored the tuberculostatic activity of certain nitro-ethene derivatives, which relates to the broader research into the potential biological activities of compounds like 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one (Foks et al., 2005).

Inhibitory Activities

In 2022, Işık et al. examined thiazolylhydrazone derivatives containing 4-ethylpiperazine side chains and their inhibitory activities against enzymes. This research is pertinent to understanding the functional capabilities of 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one (Işık et al., 2022).

Anticancer Potential

Romero et al. (2020) investigated the anticancer potential of compounds including 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, which are structurally related to 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one. This research contributes to the understanding of the potential therapeutic applications of these compounds (Romero et al., 2020).

properties

IUPAC Name

3-(4-ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-2-17-5-7-18(8-6-17)15(20)13-10-11-9-12(19(22)23)3-4-14(11)24-16(13)21/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKNMFEECUOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.